molecular formula C12H15NO4 B14152123 2-Benzylglutamic acid CAS No. 3183-16-2

2-Benzylglutamic acid

Cat. No.: B14152123
CAS No.: 3183-16-2
M. Wt: 237.25 g/mol
InChI Key: GHBDJTAKZXGXIP-UHFFFAOYSA-N
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Description

2-Benzylglutamic acid is an organic compound with the molecular formula C12H15NO4 It is a derivative of glutamic acid, where a benzyl group is attached to the second carbon of the glutamic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylglutamic acid typically involves the protection of the amino and carboxyl groups of glutamic acid, followed by the introduction of the benzyl group. One common method is the use of benzyl bromide in the presence of a base to facilitate the substitution reaction. The reaction conditions often include:

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

    Temperature: Room temperature to moderate heating (25-60°C)

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as:

    Fermentation: Using genetically modified microorganisms to produce the compound from simpler precursors.

    Catalytic Processes: Employing catalysts to enhance the efficiency and yield of the synthetic reactions.

Chemical Reactions Analysis

Types of Reactions

2-Benzylglutamic acid can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde.

    Reduction: The carboxyl groups can be reduced to form the corresponding alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Benzyl bromide (C6H5CH2Br) in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Benzyl alcohol, benzaldehyde

    Reduction: 2-Benzylglutamol

    Substitution: Various benzyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-Benzylglutamic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its role in protein modification and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism of action of 2-Benzylglutamic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes that modify proteins, leading to changes in protein function and activity. The benzyl group can also interact with hydrophobic pockets in proteins, affecting their stability and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Glutamic Acid: The parent compound, widely used in protein synthesis and as a neurotransmitter.

    Benzylglutamate: Another derivative with similar structural properties but different functional groups.

    2-Phenylglutamic Acid: Similar to 2-Benzylglutamic acid but with a phenyl group instead of a benzyl group.

Uniqueness

This compound is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where the benzyl group plays a crucial role in the compound’s activity and interactions.

Properties

CAS No.

3183-16-2

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-amino-2-benzylpentanedioic acid

InChI

InChI=1S/C12H15NO4/c13-12(11(16)17,7-6-10(14)15)8-9-4-2-1-3-5-9/h1-5H,6-8,13H2,(H,14,15)(H,16,17)

InChI Key

GHBDJTAKZXGXIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CCC(=O)O)(C(=O)O)N

Origin of Product

United States

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